ddTTP - 611-60-9

ddTTP

Catalog Number: EVT-436198
CAS Number: 611-60-9
Molecular Formula: C10H17N2O13P3
Molecular Weight: 466.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DdTTP is a pyrimidine 2',3'-dideoxyribonucleoside 5'-triphosphate having thymine as the nucleobase. It is a thymidine phosphate and a pyrimidine 2',3'-dideoxyribonucleoside 5'-triphosphate. It is a conjugate acid of a ddTTP(4-).
Overview

Dideoxythymidine triphosphate, commonly referred to as ddTTP, is a vital nucleotide analog used primarily in molecular biology for DNA sequencing. It is a derivative of thymidine, where both the 2' and 3' hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, making it a chain-terminating inhibitor of DNA polymerase. This property is crucial in the Sanger method of DNA sequencing, where ddTTP is incorporated into a growing DNA strand, halting further elongation due to the absence of the necessary hydroxyl group for bond formation.

Source and Classification

Dideoxythymidine triphosphate is classified under dideoxynucleotides, which are essential components in various biotechnological applications, particularly in genetic research and diagnostics. It can be synthesized chemically or enzymatically and is commercially available from various suppliers for laboratory use. The molecular formula of ddTTP is C10H17N2O13P3C_{10}H_{17}N_{2}O_{13}P_{3}, with a molecular weight of approximately 466.17 g/mol when in its free acid form .

Synthesis Analysis

Methods and Technical Details

The synthesis of dideoxythymidine triphosphate can be achieved through several methods:

  1. Chemical Synthesis: The traditional approach involves the use of protected nucleosides and specific reagents to selectively remove hydroxyl groups at the 2' and 3' positions. For instance, uridine can be converted into dideoxynucleotides using methyl orthoformate and paratoluenesulfonic acid under controlled conditions .
  2. Enzymatic Synthesis: This method utilizes DNA polymerases that can incorporate modified nucleotides into DNA strands. By using a mix of deoxynucleotides and dideoxynucleotides, researchers can control the incorporation of ddTTP during DNA synthesis .
  3. Patented Methods: Some proprietary methods involve specific solvents and conditions that optimize yield and purity. For example, tetrahydrofuran has been used effectively in reactions involving unprotected nucleosides to yield high-purity dideoxynucleotides .
Molecular Structure Analysis

Structure and Data

The structure of dideoxythymidine triphosphate features a thymine base attached to a ribose sugar that lacks hydroxyl groups at both the 2' and 3' positions. This unique configuration prevents further elongation of DNA strands during replication or sequencing processes.

  • Molecular Formula: C10H17N2O13P3C_{10}H_{17}N_{2}O_{13}P_{3}
  • Molecular Weight: 466.17 g/mol (free acid form)
  • CAS Numbers:
    • Trilithium salt: 93939-78-7
    • Sodium salt: 128524-26-5
    • Free acid: 611-60-9
  • Spectroscopic Properties: Absorption maximum at 267 nm .
Chemical Reactions Analysis

Reactions and Technical Details

Dideoxythymidine triphosphate participates primarily in chain termination reactions during DNA synthesis:

Mechanism of Action

Process and Data

The mechanism by which dideoxythymidine triphosphate functions as a chain terminator involves:

  1. DNA Polymerase Activity: During DNA replication or sequencing, DNA polymerase adds nucleotides to the growing strand based on complementary base pairing.
  2. Chain Termination: When ddTTP is incorporated instead of deoxythymidine triphosphate (dTTP), the absence of the 3'-hydroxyl group prevents further nucleotide addition, effectively terminating the synthesis at that point .

This selective incorporation allows researchers to determine the sequence of nucleotides in a given DNA sample by analyzing the lengths of terminated fragments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Colorless to slightly yellow solution.
  • Purity: ≥ 98% (HPLC).
  • Storage Conditions: Should be stored at -20 °C; short-term exposure to ambient temperature is acceptable for up to one week.
  • pH Level: Approximately 7.5 ±0.5.
  • Concentration: Typically available in concentrations ranging from 10 mM to 100 mM .

These properties make ddTTP suitable for various laboratory applications, ensuring stability and reliability during experiments.

Applications

Scientific Uses

Dideoxythymidine triphosphate has several critical applications in molecular biology:

  1. DNA Sequencing: Primarily used in the Sanger sequencing method, allowing for accurate determination of nucleotide sequences in DNA samples .
  2. Genotyping: Utilized in multiplex genotyping techniques where biotinylated dideoxynucleotides are employed for single base extension reactions .
  3. Labeling Oligonucleotides: ddTTP can also be used for selective enzymatic labeling at the 3'-end of oligonucleotides, facilitating various detection methods including those based on mass spectrometry .
Introduction to ddTTP

Biochemical Definition and Structural Characteristics

ddTTP is chemically defined as 2',3'-dideoxythymidine 5'-triphosphate (C₁₀H₁₇N₂O₁₄P₃), with a molecular weight of 482.168 g/mol. Its structure comprises three core components:

  • A thymine base (pyrimidine nucleobase)
  • A deoxyribose sugar lacking hydroxyl groups at both 2' and 3' positions
  • A triphosphate group attached at the 5' carbon [8] [10]

The absence of the 3'-hydroxyl (3'-OH) group is the critical distinction between ddTTP and its natural counterpart, deoxythymidine triphosphate (dTTP). In standard DNA synthesis, the 3'-OH group forms a phosphodiester bond with the 5'-phosphate of the incoming nucleotide. ddTTP’s missing 3'-OH prevents this bond formation, causing immediate termination of DNA chain elongation upon incorporation by DNA polymerase [3] [5].

Table 1: Structural Comparison of dTTP and ddTTP

CharacteristicdTTPddTTP
Sugar Configuration2'-deoxyribose2',3'-dideoxyribose
3'-OH GroupPresentAbsent
Chemical FormulaC₁₀H₁₇N₂O₁₄P₃C₁₀H₁₇N₂O₁₃P₃
Role in DNA SynthesisChain elongationChain termination

Historical Context in Molecular Biology

The significance of ddTTP emerged with Fred Sanger’s development of the chain-termination sequencing method in 1977. A critical catalyst for this breakthrough was a conversation between Sanger and Klaus Geider (Max Planck Institute), who provided the initial sample of ddTTP. Sanger recognized its potential to halt DNA replication at specific thymine positions, later producing ddATP, ddCTP, and ddGTP to extend the method to all bases [6] [9].

Prior to this innovation, DNA sequencing relied on Maxam-Gilbert chemical degradation, a technically demanding and hazardous process involving toxic chemicals like hydrazine and dimethyl sulfate. This method required DNA strand cleavage at specific bases through chemical modification, followed by electrophoresis [7] [9]. Sanger’s ddNTP-based approach offered a safer, enzyme-driven alternative. By combining a DNA template, primer, DNA polymerase, dNTPs, and a small proportion of one ddNTP (e.g., ddTTP), he generated terminated fragments resolvable via gel electrophoresis. The sequence could then be "read" from fragment lengths corresponding to termination sites [3] [9].

Table 2: Key Historical Milestones Involving ddTTP

YearEventSignificance
1975Sanger develops "plus-minus" sequencingPrecursor to chain-termination method
1977Sanger publishes chain-termination methodddTTP enables thymine-specific termination
1980Sanger awarded Nobel PrizeRecognition for DNA sequencing techniques
1986First automated sequencerFluorescent ddNTPs allow single-tube reactions

Role in DNA Replication and Sequencing Technologies

DNA Replication Mechanics

During natural DNA replication, DNA polymerase incorporates dNTPs complementary to the template strand. The enzyme catalyzes nucleophilic attack by the 3'-OH of the growing chain on the α-phosphate of the incoming dNTP, releasing pyrophosphate (PPi) and extending the chain [5] [10]. ddTTP competes with dTTP for incorporation opposite adenine in the template. However, once incorporated, its lack of a 3'-OH prevents further elongation, halting synthesis. This termination is not absolute but stochastic, depending on the ratio of ddTTP to dTTP in the reaction mix. Low ddTTP concentrations ensure termination occurs at random thymine positions, generating a population of fragments of varying lengths [3] [5].

Sanger Sequencing Revolution

In classic Sanger sequencing:1. Four separate reactions are prepared, each containing:- DNA template- Radioactive primer- DNA polymerase- All four dNTPs- One ddNTP (e.g., ddTTP for thymine termination) [1] [3]2. Reactions undergo thermal cycling for denaturation, annealing, and extension.3. Products are resolved via polyacrylamide gel electrophoresis (PAGE), separating fragments by size.4. Autoradiography visualizes bands; the sequence is read from smallest (5′) to largest (3′) fragment [1].

ddTTP’s termination efficiency varies among DNA polymerases. Taq DNA polymerase, for instance, incorporates ddGTP more efficiently than ddTTP, leading to sequence-specific biases. Structural studies of Klentaq1 (a Thermus aquaticus DNA polymerase) reveal that residue R660 undergoes conformational changes to form hydrogen bonds with incorporated ddGTP, explaining preferential ddGTP incorporation. No such specific contacts exist for ddTTP, relying instead on steric compatibility with the active site [2].

Evolution to Modern Sequencing

Automation transformed Sanger sequencing through:

  • Dye-terminator chemistry: Each ddNTP (ddTTP, ddATP, ddCTP, ddGTP) labeled with a distinct fluorophore (e.g., ddTTP with red dye) [7]
  • Capillary electrophoresis: Replacing slab gels for fragment separation
  • Laser detection: Real-time fluorescence capture as fragments pass the detector [7] [8]

While next-generation sequencing (NGS) now dominates large-scale genomics, ddTTP remains vital for:

  • Targeted sequencing of genes or small genomes
  • Validation of NGS variants
  • Specialized NGS methods like ClickSeq, where 3′-azido-ddTTP incorporates an azide group for "click chemistry" ligation of adapters during library preparation [8]

Table 3: Applications of ddTTP in Modern DNA Analysis

TechnologyRole of ddTTPThroughput
Classical SangerChain termination at thymine sites500–800 bases/run
Automated SangerFluorescent termination for capillary detection96 samples/run
ClickSeq (NGS)3′-azido-ddTTP enables adapter ligation via click chemistryMillions of reads

ddTTP exemplifies how a chemically modified nucleotide unlocked the ability to decode life’s genetic blueprint. From its foundational role in Sanger’s method to emerging NGS applications, this molecule remains a cornerstone of genomic science [3] [7] [9].

Compounds Mentioned: ddTTP, dTTP, ddATP, ddCTP, ddGTP, dNTP, 3′-azido-ddTTP, deoxyribose, thymine, triphosphate

Properties

CAS Number

611-60-9

Product Name

ddTTP

IUPAC Name

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H17N2O13P3

Molecular Weight

466.17 g/mol

InChI

InChI=1S/C10H17N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1

InChI Key

URGJWIFLBWJRMF-JGVFFNPUSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

2',3'-dideoxythymidine triphosphate
ddTTP

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.